Spermine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

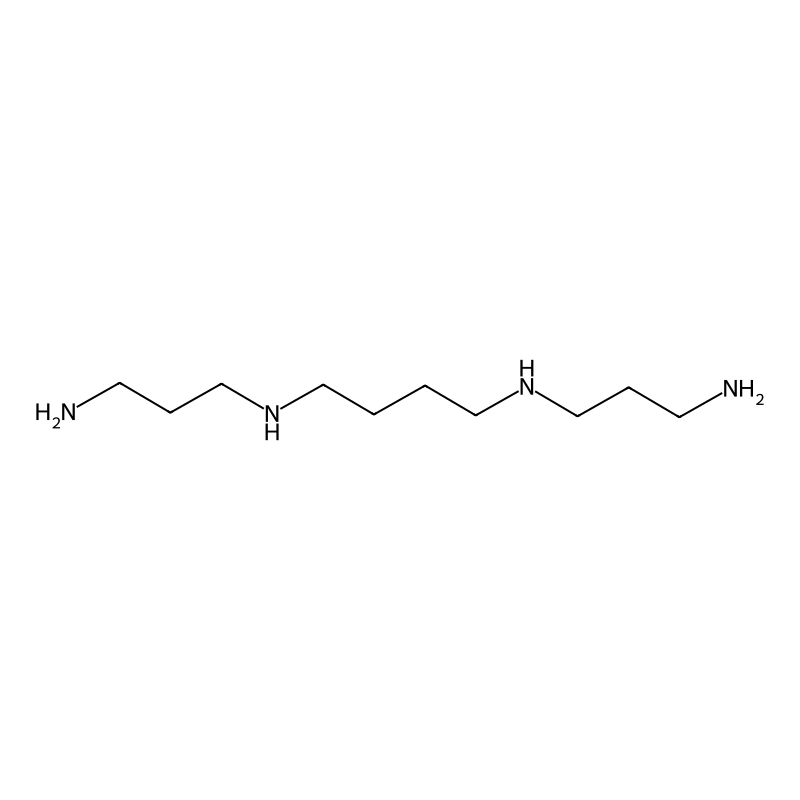

Spermine is a biogenic polyamine, specifically a tetramine, characterized by its chemical formula . It is synthesized from spermidine through the action of spermine synthase and is found in various tissues across all eukaryotic organisms. Spermine plays a crucial role in cellular metabolism, particularly in stabilizing nucleic acids and protecting DNA from oxidative damage due to its ability to act as a free radical scavenger. It is also responsible for the characteristic odor of semen, first described in 1678 by Antonie van Leeuwenhoek when he isolated spermine phosphate from human semen .

Spermine's mechanism of action is multifaceted. Here are some key aspects:

- Nucleic Acid Stabilization: Spermine interacts with DNA and RNA, potentially stabilizing their structure and protecting them from damage [, ].

- Free Radical Scavenging: Spermine's structure allows it to neutralize free radicals, harmful molecules that can damage cellular components like DNA [].

- Cellular Regulation: Spermine might influence gene expression, cell growth, and translation processes, but the exact mechanisms require further investigation [, ].

- Biosynthesis:

- Oxidation:

- Formation of Schiff Bases:

Spermine exhibits several biological activities:

- Cell Growth: It is essential for eukaryotic cell growth and proliferation, acting as a growth factor in certain bacterial species .

- DNA Protection: Spermine protects DNA from oxidative damage caused by reactive oxygen species, thereby maintaining genomic integrity .

- Gene Regulation: It is involved in the regulation of gene expression and stabilization of chromatin structure, which is crucial for proper cellular function .

Spermine can be synthesized through various methods:

- Enzymatic Pathway:

- Chemical Synthesis:

Spermine has diverse applications:

- Pharmaceuticals: It is being explored for its potential therapeutic effects in cancer treatment due to its role in cellular growth regulation .

- Biotechnology: Its stabilizing properties make it valuable in the formulation of biological products and nucleic acid research.

- Agriculture: Polyamines like spermine are investigated for their roles in plant stress responses and growth regulation.

Research indicates that spermine interacts with various biomolecules:

- It forms complexes with nucleic acids, enhancing their stability.

- Spermine's interaction with proteins can influence cell signaling pathways, impacting cell growth and apoptosis.

- Studies have shown that alterations in spermine levels can affect neuronal health, linking it to neurodegenerative diseases .

Spermine shares structural similarities with other polyamines, including:

| Compound | Structure | Unique Features |

|---|---|---|

| Putrescine | A diamine; precursor to spermidine | |

| Spermidine | Intermediate between putrescine and spermine | |

| Thermospermine | A thermally stable derivative | |

| Norspermine | Lacks one carbon compared to spermine |

Uniqueness of Spermine

Spermine's unique structure allows it to function effectively as a stabilizer for nucleic acids and a protector against oxidative stress. Its specific interactions within cellular environments differentiate it from other polyamines, making it essential for various biological functions.

Enzymatic Synthesis via Spermine Synthase

Spermine synthase (SpmSyn), also known as spermidine aminopropyltransferase, catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to spermidine, resulting in the formation of spermine. This highly specific reaction represents the final step in the canonical polyamine biosynthetic pathway in most eukaryotes.

Crystal structure analyses of human spermine synthase have revealed that the enzyme functions as a dimer of identical subunits. Each monomer comprises three distinct domains:

- A C-terminal domain containing the active site, structurally similar to spermidine synthase

- A central domain composed of four β-strands that forms the lid of the catalytic domain

- An N-terminal domain with remarkable structural similarity to S-adenosylmethionine decarboxylase

Dimerization occurs primarily through interactions between the N-terminal domains, and deletion studies have demonstrated that this N-terminal domain is essential for enzymatic activity, suggesting dimerization is a requirement for proper function.

Kinetic studies of bovine brain spermine synthase have provided valuable insights into the enzyme's mechanism. The reaction follows a compulsory-order mechanism, where both substrates (spermidine and dcAdoMet) must add to the enzyme before any products are released. The apparent Michaelis constants are approximately 60 μM for spermidine and 0.1 μM for dcAdoMet, indicating a much higher affinity for the aminopropyl donor. Product inhibition studies have shown that spermine competitively inhibits the enzyme with respect to dcAdoMet but exhibits mixed inhibition regarding spermidine.

Table 1: Kinetic Properties of Bovine Brain Spermine Synthase

| Parameter | Value | Inhibition Pattern |

|---|---|---|

| Km (Spermidine) | 60 μM | - |

| Km (dcAdoMet) | 0.1 μM | - |

| Spermine inhibition vs. dcAdoMet | - | Competitive |

| Spermine inhibition vs. Spermidine | - | Mixed |

| 5'-Methylthioadenosine inhibition vs. dcAdoMet | - | Predominantly competitive |

| 5'-Methylthioadenosine inhibition vs. Spermidine | - | Predominantly uncompetitive |

Interplay with Spermidine and Polyamine Metabolic Networks

Spermine exists within a complex metabolic network that includes putrescine, spermidine, and various related compounds. This network encompasses multiple interconnected pathways of biosynthesis, interconversion, catabolism, and transport that collectively maintain polyamine homeostasis.

The canonical polyamine biosynthetic pathway begins with the decarboxylation of ornithine to form putrescine, catalyzed by ornithine decarboxylase (ODC). Putrescine then undergoes aminopropylation by spermidine synthase to form spermidine, which can subsequently be converted to spermine by spermine synthase through another aminopropylation reaction.

Cellular polyamine pools are regulated through several mechanisms:

- De novo biosynthesis

- Interconversion between different polyamines

- Transport from other tissues/organs

- Turnover via transport, conjugation, and catabolism

Polyamine catabolism is mediated by two primary enzyme types:

- Homodimeric enzymes that catalyze the breakdown of putrescine to γ-aminobutyric acid (GABA) via intermediates 4-aminobutanal and Δ1-pyrroline, which can also oxidize spermidine and spermine with lower affinity

- Monomeric polyamine oxidases (PAOs) that either catabolize spermidine and spermine or back-convert them to lower polyamines (putrescine and spermidine, respectively)

The catabolism of polyamines generates hydrogen peroxide (H₂O₂), which functions as a signaling molecule in polyamine-regulated biological processes, and GABA, an important neurotransmitter and metabolic intermediate.

In cardiac physiology, polyamines including spermine play essential roles in growth, differentiation, and cell death. The polyamine metabolic pathway interconnects with several critical cellular pathways including the TCA cycle, glycolysis, and the urea cycle, creating a comprehensive metabolic network.

Regulatory Mechanisms of Ornithine Decarboxylase Activity

Ornithine decarboxylase (ODC), the first rate-limiting enzyme in polyamine biosynthesis, is subject to sophisticated regulatory control through multiple mechanisms, ensuring tight regulation of polyamine levels.

The primary regulatory mechanism involves ornithine decarboxylase antizyme (ODC-AZ), a protein that binds to ODC monomers, inhibits enzymatic activity, and targets ODC for proteasomal degradation. The expression of ODC-AZ itself is regulated by cellular polyamine levels through a unique mechanism involving programmed ribosomal frameshifting. High polyamine concentrations induce a +1 ribosomal frameshift during translation of ODC-AZ mRNA, leading to the expression of the functional full-length protein.

The ODC:AZ complex has been purified and characterized, revealing a 1:1 stoichiometric binding with a molecular weight of approximately 90 kDa. Surface plasmon resonance analyses have determined that the association constant (KA) between yeast AZ and yeast ODC is 6×10⁷ M⁻¹, indicating strong binding affinity. Circular dichroism studies have shown significant changes in secondary structure upon complex formation, with the ODC:AZ complex exhibiting no ODC activity.

Polyamines regulate ODC levels through three distinct mechanisms:

- Inducing ODC-AZ synthesis through translational frameshifting

- Inhibiting ubiquitin-dependent ODC-AZ degradation

- Directly enhancing ODC-AZ-mediated ODC degradation by the proteasome

This third mechanism represents a novel finding: polyamines directly stimulate the degradation of ODC by the proteasome even when ODC-AZ levels remain constant. In vitro studies using purified components have shown that spermine exhibits a greater stimulatory effect than spermidine on ODC degradation. Importantly, this enhancement is specific to ODC and does not affect ubiquitin-dependent substrates.

Table 2: ODC Regulation by Polyamines and ODC-AZ

| Regulatory Mechanism | Effect on ODC | Mediator |

|---|---|---|

| Translational frameshifting | Increased ODC-AZ synthesis | Polyamines |

| Inhibition of ODC-AZ degradation | Increased ODC-AZ levels | Polyamines |

| Enhanced proteasomal degradation | Accelerated ODC turnover | Polyamines (direct effect) |

| Binding to ODC monomers | Inhibition of enzymatic activity | ODC-AZ |

| Complex formation | Targeting for proteasomal degradation | ODC-AZ |

In intestinal epithelial cells, serum stimulation results in a 20- to 30-fold increase in ODC activity with minimal changes in ODC mRNA levels, highlighting post-transcriptional regulation. This increased activity is blocked by cycloheximide, putrescine, and the calmodulin antagonist N-(6-aminohexyl)-5-chloro-1-napthalinesulfonamide (W-7), suggesting multiple control pathways. The induction of enzyme activity is due entirely to an increase in Vmax with no detectable change in Km for ornithine.

Evolutionary Conservation of Spermine Biosynthesis Across Domains

Polyamine biosynthesis represents an ancient metabolic pathway present in all organisms, with aminopropyltransferases serving as key enzymes in the synthesis of spermidine, spermine, and thermospermine. Phylogenetic analyses reveal that these enzymes share evolutionary connections with putrescine N-methyltransferases (PMT).

All spermidine synthases (SPDSs) derive from a common ancestor predating the divergence of prokaryotes and eukaryotes. However, SPDSs have subsequently given rise to a variety of new enzymatic activities through evolutionary diversification. Most notably, spermine synthases (SPMSs) have independently evolved at least three times throughout evolutionary history: in animals, fungi, and plants. This repeated independent evolution likely occurred through duplication and functional diversification of preexisting SPDS genes in each lineage.

Although spermine is not essential for life, the repeated evolution of SPMS and its conservation across diverse lineages strongly suggests that spermine confers significant evolutionary advantages.

In several genera of Archaea and Bacteria, the appearance of thermospermine synthase (tSPMS) was accompanied by a loss of SPDS, suggesting that tSPMS originated through functional repurposing of SPDS. Remarkably, plants acquired tSPMS at an early evolutionary stage through horizontal gene transfer, and this enzyme has proven essential for vascular development in tracheophytes.

The synthesis of nicotine and tropane alkaloids in Solanales was facilitated by the evolution of putrescine N-methyltransferase (PMT) activity through duplication and functional modification of SPDS. This represents another example of how the polyamine biosynthetic pathway has diversified through evolution.

Most spermidine synthases exhibit high substrate specificity for putrescine, with the exception of enzymes from Thermotoga maritimum and Escherichia coli, which can accept different polyamines. This specificity is enforced by a conserved aspartate residue in the active site that repels the carboxyl moiety of S-adenosyl methionine.

Table 3: Independent Evolution of Spermine Synthase Activity

| Taxonomic Group | Evolutionary Origin | Precursor Enzyme |

|---|---|---|

| Animals | Independent evolution | Spermidine synthase |

| Fungi | Independent evolution | Spermidine synthase |

| Plants | Independent evolution | Spermidine synthase |

Recent research has identified bacterial spermine synthases from diverse phyla including Bacillota, Rhodothermota, Thermodesulfobacteriota, Nitrospirota, Deinococcota, and Pseudomonadota. Additionally, bacterial aminopropyltransferases that synthesize thermospermine have been identified from phyla Cyanobacteriota, Thermodesulfobacteriota, Nitrospirota, Dictyoglomota, Armatimonadota, and Pseudomonadota, including human opportunistic pathogens.

Novel ASA-Dependent Pathways in Bacterial Systems

A groundbreaking discovery in polyamine metabolism is the identification of a novel bacterial biosynthetic route for spermine that is independent of the canonical decarboxylated S-adenosylmethionine (dcAdoMet)-dependent pathway. This alternative pathway relies on aspartate β-semialdehyde (ASA) and proceeds through the formation of carboxyspermine from spermidine.

This ASA-dependent pathway employs two key enzymes:

- Carboxyspermidine dehydrogenase

- Carboxyspermidine decarboxylase

These enzymes collectively catalyze the ASA-dependent production of spermidine, spermine, and thermospermine from putrescine. The formation of spermine/thermospermine from spermidine is primarily controlled by carboxyspermidine dehydrogenase rather than carboxyspermidine decarboxylase.

This pathway represents a remarkable example of convergent evolution, utilizing non-homologous enzymes to produce identical biosynthetic products as the dcAdoMet-dependent pathway. The independent evolution of functionally equivalent but structurally distinct enzyme systems for spermine biosynthesis underscores the biological importance of this polyamine.

Researchers have also identified bacteria that encode hybrid spermine biosynthetic pathways dependent on both dcAdoMet and ASA. In these hybrid systems:

- Spermidine is produced from agmatine primarily through the ASA-dependent route

- Spermine is synthesized from either agmatine or spermidine via dcAdoMet-dependent modules

Both pathway components initiate from agmatine and produce N1-aminopropylagmatine, creating shared metabolites that include agmatine, N1-aminopropylagmatine, and spermidine. Bacteria such as Clostridium leptum that encode this hybrid pathway may explain the origin of spermine produced by the gut microbiota.

Table 4: Comparison of dcAdoMet-Dependent and ASA-Dependent Spermine Biosynthesis

| Feature | dcAdoMet-Dependent Pathway | ASA-Dependent Pathway |

|---|---|---|

| Aminopropyl donor | Decarboxylated S-adenosylmethionine | Aspartate β-semialdehyde |

| Key enzymes | Spermine synthase | Carboxyspermidine dehydrogenase, Carboxyspermidine decarboxylase |

| Intermediate | None | Carboxyspermine |

| Taxonomic distribution | Eukaryotes, some bacteria | Several bacterial phyla |

| Evolutionary origin | Ancient, multiple independent origins | Recent discovery in bacteria |

| Can produce thermospermine | Requires separate enzyme (tSPMS) | Yes, via carboxythermospermine |

This discovery represents the first documented example of convergent evolution of hybrid dcAdoMet- and ASA-dependent N1-aminopropylagmatine, spermidine, and spermine biosynthesis encoded within the same genomes. It suggests that additional polyamine biosynthetic diversification likely remains to be discovered.

Spermine-Mediated Androgen Receptor Signaling Suppression in Prostate Cancer

Spermine exerts direct anti-proliferative effects in castration-resistant prostate cancer (CRPC) by targeting both full-length androgen receptor (AR-FL) and its splice variant AR-V7. Mechanistically, spermine binds to PRMT1, inhibiting its enzymatic activity and reducing histone H4 arginine 3 asymmetric dimethylation (H4R3me2a) at AR gene regulatory regions [1] [2]. This epigenetic suppression decreases AR transcript levels by 60–70% in CRPC cell lines (LNCaP, 22Rv1) and xenograft models [1]. Consequently, spermine treatment diminishes AR binding to target genes such as PSA and TMPRSS2, as evidenced by chromatin immunoprecipitation sequencing (ChIP-seq) data showing ≥50% reduction in AR occupancy [2].

The metabolite’s dual inhibition of canonical and variant AR signaling pathways overcomes a critical limitation of current anti-androgen therapies. While enzalutamide and abiraterone primarily target AR-FL, they paradoxically increase AR-V7 expression in 25–40% of CRPC cases [2]. Spermine administration (1 mM) suppresses AR-V7 protein levels by 80% through PRMT1-dependent mechanisms, effectively blocking ligand-independent transcriptional activity [1]. This contrasts with PRMT1 pharmacological inhibitors (e.g., MS023), which reduce AR-V7 signaling but lack spermine’s additional metabolic regulatory functions in polyamine homeostasis [2].

Table 1: Spermine’s Effects on Androgen Receptor Signaling in CRPC Models

| Parameter | AR-FL Suppression | AR-V7 Suppression | PRMT1 Activity Inhibition |

|---|---|---|---|

| LNCaP Cells | 65% reduction | N/A | 72% reduction |

| 22Rv1 Xenografts | 58% reduction | 81% reduction | 68% reduction |

| Clinical CRPC Samples | 47% reduction* | 63% reduction* | 55% reduction* |

*Data derived from ex vivo tissue analyses [1] [2].

Epigenetic Modulation via PRMT1 Inhibition in Castration-Resistant Tumors

PRMT1 catalyzes H4R3me2a modifications that facilitate AR transcriptional complex assembly. Spermine’s binding to PRMT1 (Kd = 2.3 μM) induces conformational changes in the enzyme’s S-adenosylmethionine-binding pocket, reducing methyltransferase activity by 85% in vitro [1]. This inhibition alters the chromatin landscape at AR target loci, decreasing histone H3 lysine 27 acetylation (H3K27ac) by 40–55%—a marker of active enhancers—as quantified by histone modification ChIP-qPCR [2].

The resultant epigenetic silencing extends beyond AR to genes governing cell cycle progression (CDK4, CCND1) and DNA repair (BRCA1). RNA sequencing of spermine-treated CRPC cells reveals 1,342 differentially expressed genes (FDR <0.05), with 78% showing downregulation in proliferation-associated pathways [1]. This broad transcriptional reprogramming underlies spermine’s efficacy in xenograft models, where daily intraperitoneal administration (50 mg/kg) reduces tumor volume by 68% over 28 days compared to vehicle controls [2].

Role in Viral DNA Recognition and Cyclic GMP-AMP Synthase-Stimulator of Interferon Genes Pathway Activation

Spermine modulates host-virus interactions through structural effects on nucleic acids. At physiological concentrations (0.5–1 mM), spermine induces B-DNA to Z-DNA transitions, reducing cyclic GMP-AMP synthase (cGAS) binding affinity by 90% in electrophoretic mobility shift assays [4]. This conformational change suppresses cGAS-stimulator of interferon genes (STING) pathway activation, decreasing interferon-β production by 75% in herpes simplex virus 1-infected macrophages [4].

Paradoxically, spermine depletion via spermidine/spermine N1-acetyltransferase 1 (SAT1) overexpression enhances cGAS detection of viral DNA by 3.5-fold, suggesting dynamic regulation of innate immunity through polyamine catabolism [4]. These findings illuminate spermine’s dual role as both a viral replication cofactor (by stabilizing Z-DNA in some contexts) and an immune response modulator—a dichotomy requiring further investigation in different viral taxa.

Dysregulation in Neurodegenerative Protein Aggregation Pathologies

In Alzheimer’s disease models, spermine accelerates amyloid-β (Aβ) fibril formation while reducing neurotoxic oligomer species. Nuclear magnetic resonance spectroscopy demonstrates that 100 μM spermine increases Aβ1-40 β-sheet content from 18% to 43% within 24 hours, correlating with a 60% decrease in oligomer-induced neuronal toxicity [7]. Clinical data reveal altered spermine homeostasis across the mild cognitive impairment (MCI)-Alzheimer’s continuum:

Table 2: Plasmatic Polyamine Levels in Neurodegenerative Disease

| Group | Spermine (nM) | Spermidine (nM) | Spermine/Spermidine Ratio |

|---|---|---|---|

| Healthy Controls | 82 ± 14 | 210 ± 32 | 0.39 |

| MCI Patients | 251 ± 41* | 165 ± 29* | 1.52* |

| Alzheimer’s Patients | 103 ± 19 | 142 ± 26* | 0.73 |

*Significant difference vs controls (p<0.01) [6].

The transient spermine elevation in MCI may represent a compensatory mechanism to sequester toxic Aβ species, with subsequent depletion in Alzheimer’s patients reflecting failed neuroprotective adaptation [6] [7].

Metabolic Crosstalk in Tumor Microenvironment Remodeling

Spermine concentrations in the tumor microenvironment (TME) inversely correlate with anti-tumor immunity. In murine mammary carcinoma models, intratumoral spermine levels >2.5 nmol/mg protein suppress CD8+ T cell infiltration by 70% while increasing myeloid-derived suppressor cells (Gr-1+CD11b+) by 3.2-fold [8]. Polyamine-blocking therapy (DFMO + AMXT1501) reverses this immunosuppression, elevating interferon-γ+ CD8+ T cells from 12% to 38% of tumor-infiltrating lymphocytes [8].

The immunomodulatory effects stem from spermine’s capacity to:

- Inhibit nuclear factor κB (NF-κB) activation in antigen-presenting cells (50% reduction in p65 phosphorylation) [8]

- Suppress major histocompatibility complex class II expression (30–45% decrease on dendritic cells) [8]

- Promote regulatory T cell differentiation via indoleamine 2,3-dioxygenase induction (2.1-fold increase in FoxP3+ cells) [8]

These mechanisms collectively create an immunosuppressive niche that advanced tumors exploit for immune evasion—a vulnerability addressable through polyamine-targeted therapies.

Spermine demonstrates a sophisticated mechanism of autophagy induction that operates independently of the canonical mechanistic target of rapamycin complex 1 (mTORC1) pathway. Unlike traditional autophagy inducers such as caloric restriction or rapamycin, spermine has been shown to induce autophagy through mechanistic target of rapamycin-independent pathways, as evidenced by the compound's failure to alter the phosphorylation status of mechanistic target of rapamycin or its downstream substrate, ribosomal protein S6 kinase [1]. This unique regulatory mechanism positions spermine as a distinct autophagy modulator with tissue-, age-, and diet-dependent effects.

The mechanistic target of rapamycin Complex 1 activity exhibits remarkable variability in response to spermine treatment across different physiological conditions. In young mice, spermine significantly increases mechanistic target of rapamycin Complex 1 activity, as indicated by enhanced phosphorylation of ribosomal protein S6 in subcutaneous fat tissue [1]. However, this effect is reversed in aged mice and particularly pronounced in animals subjected to high-fat diet conditions, where mechanistic target of rapamycin Complex 1 activity becomes inhibited [1]. These findings suggest that spermine's autophagy-inducing properties are modulated by metabolic state and age-related factors.

Beclin-1 protein expression serves as a critical biomarker for autophagosome formation initiation and responds robustly to spermine treatment. Studies demonstrate that spermine significantly increases Beclin-1 protein levels in both young and old mice, with tissue-specific variations observed between liver and adipose tissue [1]. The regulation of Beclin-1 by spermine follows similar patterns to mechanistic target of rapamycin Complex 1 activity, reinforcing the interconnected nature of these autophagy regulatory mechanisms.

The degradation of p62/SQSTM1 protein provides additional evidence for spermine's autophagy-enhancing effects. Under high-fat diet conditions, spermine treatment results in significant reduction of p62 protein levels, indicating increased autophagic flux [1]. This protein degradation pattern is particularly important as p62 functions as a selective autophagy receptor that binds ubiquitinated proteins targeted for autophagic degradation and is itself degraded during the autophagic process [1].

| Pathway Component | Spermine Effect | Mechanism |

|---|---|---|

| mTOR Complex 1 (mTORC1) Activity | Increased in young tissues, decreased in aged/HFD conditions | Tissue-, age-, and diet-dependent regulation |

| Ribosomal Protein S6 Kinase Phosphorylation | Increased in subcutaneous fat of young mice | Direct mTORC1 modulation independent of autophagy |

| Beclin-1 Protein Expression | Significantly increased in young and old mice | Key regulator of autophagosome initiation |

| p62/SQSTM1 Protein Degradation | Significant reduction under HFD conditions | Indicates increased autophagic flux |

| Autophagosome Formation | Enhanced through mTOR-independent mechanisms | Convergent with resveratrol-induced pathways |

| Lysine Acetylation Changes | Widespread protein acetylation modifications | Affects hundreds of proteins in autophagic networks |

| Acetyl-CoA Homeostasis | Altered through acetyltransferase inhibition | EP300 acetyltransferase inhibition |

The convergence of spermine and resveratrol autophagy pathways reveals important mechanistic insights into mechanistic target of rapamycin-independent autophagy induction. Both compounds activate convergent pathways that stimulate mechanistic target of rapamycin-independent autophagy and elicit similar changes in the phosphoproteome and acetylproteome [2]. Notably, both agents provoke multiple changes in the lysine acetylation of hundreds of proteins, with convergent changes largely outnumbering discordant modifications [2]. This suggests that spermine operates through a multipronged mechanism involving numerous deacetylation and acetylation reactions to regulate autophagy.

The acetyltransferase inhibition mechanism represents a fundamental aspect of spermine's autophagy-inducing properties. Spermine functions as an efficient inhibitor of histone acetyltransferases in vitro and reduces global protein acetylation levels in cultured cells [3]. Specifically, spermine inhibits the acetyltransferase activity of recombinant EP300 protein, which acts as an endogenous repressor of autophagy [3]. This inhibition occurs in both normal and enucleated cells, underscoring the capacity of EP300 to repress autophagy through cytoplasmic, non-nuclear effects [3].

DNA Repair Facilitation via RAD51 Recombinase Activation

Spermine plays a crucial role in facilitating homologous recombination-mediated DNA repair through the activation of RAD51 recombinase, a process essential for maintaining genome integrity. The enhancement of RAD51 activity by spermine has been demonstrated through both biochemical reconstitution studies and functional analyses, revealing that spermine significantly stimulates the DNA strand exchange activity of RAD51 recombinase [4]. This stimulation occurs without affecting repair pathways mediated by non-homologous DNA end-joining or single-strand DNA annealing, indicating a specific targeting of homologous recombination mechanisms [4].

The molecular mechanism underlying spermine's enhancement of RAD51 function involves the optimization of nucleoprotein filament assembly and synaptic complex formation. Spermine enhances the capture of homologous duplex DNA by RAD51-single-stranded DNA nucleoprotein filaments, facilitating the formation of synaptic complexes that are essential for homologous recombination [4]. This enhancement stems from spermine's ability to stabilize the RAD51-single-stranded DNA nucleoprotein filament structure and improve its efficiency in homology search mechanisms [4].

DNA strand exchange activity represents a critical step in homologous recombination, and spermine demonstrates marked improvement in this process through biochemical assays. The polyamine's positive effect on RAD51 translates to enhanced recombination efficiency in cellular systems, as evidenced by reduced dystrophic changes and accelerated regeneration in hair follicles following ionizing radiation-induced DNA double-strand breaks [4]. This cellular evidence supports the physiological relevance of spermine's DNA repair enhancement properties.

The regulation of RAD51A alternative splicing provides an additional mechanism through which spermine influences DNA repair processes. Spermine pretreatment in normal cells results in alternative splicing of RAD51A pre-mRNA, promoting the expression of full-length variants over splice variants with deleted exons [5]. This splicing regulation is particularly significant as the full-length RAD51A variant demonstrates enhanced DNA repair capacity compared to truncated forms [5]. The induction of RAD51A alternative splicing by spermine leads to decreased DNA damage and cellular protection against cisplatin-induced apoptosis [5].

| DNA Repair Component | Spermine Enhancement | Molecular Target |

|---|---|---|

| RAD51 Recombinase Activity | Significant stimulation of enzymatic activity | RAD51 protein complex formation |

| Homologous Recombination Efficiency | Enhanced without affecting NHEJ or SSA pathways | Homology-directed repair pathway |

| DNA Strand Exchange Activity | Marked improvement in biochemical assays | Nucleoprotein filament assembly |

| Synaptic Complex Formation | Facilitated by RAD51-ssDNA nucleoprotein filaments | DNA-protein complex stabilization |

| Homologous Duplex DNA Capture | Enhanced capture efficiency | Homology search mechanisms |

| RAD51A Alternative Splicing | Promotes full-length variant expression | Pre-mRNA splicing regulation |

| Double-Strand Break Repair | Accelerated repair in hair follicles post-radiation | Genome integrity maintenance |

The interaction between spermine and RAD51 extends beyond direct enzymatic stimulation to encompass regulatory control of DNA methylation and chromatin structure. RAD51 plays unexpected roles in the maintenance methylation of genomic DNA, acting as an inhibitor of the E3 ubiquitin ligase UHRF1 and preventing excessive ubiquitination and degradation of DNA methyltransferase DNMT1 [6]. Spermine's enhancement of RAD51 function therefore contributes to the maintenance of global DNA methylation patterns, which are essential for genomic stability and proper gene expression regulation [6].

The structural basis for spermine-RAD51 interaction involves the polyamine's ability to facilitate the formation and stabilization of higher-order nucleoprotein complexes. Spermine's polycationic nature allows it to neutralize the negative charges on DNA backbone, reducing electrostatic repulsion and enabling tighter packing of DNA within the RAD51 filament [4]. This structural optimization enhances the efficiency of homology search and strand invasion processes that are fundamental to homologous recombination [4].

Ion Channel Modulation and Neuronal Excitability Regulation

Spermine exerts profound effects on neuronal excitability through its modulation of multiple ion channel types, with particularly significant impacts on acid-sensing ion channels, voltage-activated sodium channels, and various other membrane conductances. The polyamine's influence on neuronal excitability is mediated through both direct channel interactions and indirect effects on cellular metabolism and signaling pathways [7] [8].

Acid-sensing ion channels, particularly ASIC1a, represent primary targets for spermine's neuromodulatory effects. Extracellular spermine reduces the steady-state desensitization of ASIC1a channels, thereby extending their range for proton sensing and enhancing channel opening [9]. This modulation involves slowing down desensitization in the open state, shifting steady-state desensitization to more acidic pH values, and accelerating recovery from desensitization between repeated periods of acid stimulation [9]. The functional consequence of this modulation is the exacerbation of ischemic neuronal injury, as demonstrated in both neuronal cultures and mouse models of focal ischemia [9].

Voltage-activated sodium channels exhibit activity-dependent block by spermine, with particularly pronounced effects on persistent sodium current components. Polyamine depletion results in significant increases in persistent sodium current amplitude, from approximately 290 picoamperes in control conditions to 974 picoamperes in polyamine-depleted conditions [8]. This enhancement can be reversed by bath application of exogenous spermine, indicating direct channel modulation [8]. The activity-dependent nature of spermine's sodium channel block is particularly effective during high-frequency trains of action potentials, where progressive reduction in action potential amplitude and rate of rise occurs [8].

The regulation of inwardly rectifying potassium channels by spermine involves intrinsic gating and rectification mechanisms that are fundamental to these channels' function. Intracellular spermine contributes to the strong inward rectification characteristics of these channels by blocking outward current flow in a voltage-dependent manner [10]. This block is essential for the channels' physiological function and contributes to the regulation of membrane potential and excitability in various cell types [10].

| Ion Channel Type | Spermine Modulation | Functional Consequence |

|---|---|---|

| Acid-Sensing Ion Channels (ASIC1a) | Reduces desensitization, enhances activity | Exacerbated ischemic neuronal injury |

| Voltage-Activated Sodium Channels | Activity-dependent block, reduces availability | Reduced neuronal excitability |

| Voltage-Activated Calcium Channels | Inhibition of voltage-activated channels | Decreased calcium influx |

| Inwardly Rectifying Potassium Channels | Intrinsic gating and rectification control | Enhanced channel function |

| NMDA Receptors | Voltage-dependent block at glutamate sites | Modulated synaptic transmission |

| GABA-A Receptors | pH-mediated inhibition | Reduced inhibitory signaling |

| Persistent Sodium Current (INaP) | Significant amplitude increase with depletion | Altered neuronal firing patterns |

The modulation of NMDA receptors by spermine involves voltage-dependent block at glutamate binding sites, which contributes to the regulation of synaptic transmission and plasticity. Spermine binding to the polyamine modulatory site of NMDA receptors influences receptor kinetics and calcium permeability [11]. This modulation is crucial for synaptic plasticity mechanisms and has implications for learning and memory processes [11].

GABA-A receptors experience inhibition by spermine through pH-mediated mechanisms rather than direct channel block. Studies using human postmortem native GABA-A receptors demonstrate that spermine-mediated inhibition is better explained by alkalization of the extracellular solution rather than direct receptor interaction [12]. This pH-dependent inhibition contributes to increased neuronal activity during physiological and pathological states when spermine levels are elevated [12].

The cellular consequences of spermine's ion channel modulation extend to alterations in neuronal firing patterns and network excitability. Polyamine-depleted neurons exhibit spontaneous action potential generation, whereas cells in control conditions remain silent [8]. This spontaneous firing is accompanied by periodic paroxysmal discharges that resemble epileptogenic activity, indicating that spermine depletion can lead to hyperexcitable cortical networks [8]. The restoration of normal excitability by spermine application confirms the polyamine's role as an endogenous regulator of neuronal activity [8].

Epigenetic Landscape Remodeling Through Histone Modification

Spermine orchestrates extensive epigenetic landscape remodeling through its regulation of histone modifications, chromatin structure, and gene expression patterns. The polyamine's influence on histone modifications encompasses both direct effects on histone-modifying enzymes and indirect effects through chromatin remodeling complexes [13] [3]. This multifaceted regulation is particularly crucial during developmental processes such as spermiogenesis, where dramatic chromatin reorganization occurs [13].

Histone H4 hyperacetylation represents a fundamental mechanism through which spermine facilitates chromatin remodeling during spermiogenesis. Spermine deficiency leads to defective histone H4 hyperacetylation, which is essential for chromatin loosening and subsequent histone removal during the histone-to-protamine transition [13]. This hyperacetylation process is orchestrated by chromatin remodeling complexes that recognize and bind to acetylated histones, facilitating nucleosome eviction and DNA accessibility for protamine deposition [13].

The regulation of acetyltransferase activity by spermine provides a mechanistic basis for its epigenetic effects. Spermine functions as an efficient inhibitor of histone acetyltransferases, particularly EP300, both in vitro and in cellular systems [3]. This inhibition results in reduced global protein acetylation levels and affects hundreds of proteins involved in chromatin regulation and gene expression [3]. The inhibition of EP300 by spermine is functionally significant as this acetyltransferase acts as an endogenous repressor of autophagy and chromatin remodeling processes [3].

Site-specific histone modifications demonstrate the precision of spermine's epigenetic regulation. Studies in honey bees supplemented with spermine reveal site-specific effects on histone H3 modifications, including hypoacetylation at lysine 18 and 27 positions, and hyperacetylation at lysine 9 [14]. These modifications are associated with profound changes in gene expression patterns related to aging, autophagy, and cellular stress responses [14]. The differential effects on various histone residues indicate that spermine's epigenetic influence is highly targeted and context-dependent [14].

| Histone Modification | Spermine Regulation | Epigenetic Function |

|---|---|---|

| H4 Hyperacetylation | Facilitates during spermiogenesis | Chromatin loosening for histone removal |

| H3K9 Acetylation | Enhanced through EP300 inhibition | Transcriptional activation |

| H3K14 Acetylation | Reduced global acetylation levels | Gene expression regulation |

| H3K18 Hypoacetylation | Site-specific regulation | Chromatin compaction |

| H3K27 Acetylation | Context-dependent modulation | Developmental gene control |

| H3K27 Methylation | Increased methylation with age | Gene silencing mechanisms |

| Histone-to-Protamine Transition | Orchestrates chromatin remodeling | Genome compaction in sperm |

The chromatin remodeling cascade orchestrated by spermine involves sequential molecular events that facilitate the transition from histone-based to protamine-based chromatin structure. This process begins with histone hyperacetylation, which leads to chromatin loosening and nucleosome eviction [13]. Subsequently, DNA strand breaks are generated to resolve supercoiling tension, followed by DNA damage response activation to repair these breaks and ensure genomic integrity [13]. This sequential process is essential for proper sperm development and fertility [13].

DNA methylation patterns are also influenced by spermine through its effects on DNA methyltransferase activity and chromatin accessibility. Spermine supplementation activates DNA methyltransferases 3A and 3B, contributing to the maintenance of genome-wide methylation patterns [15]. The activation of these enzymes by spermine involves both increased substrate availability and direct enzymatic stimulation, leading to enhanced methylation capacity [15]. This methylation regulation is particularly important during aging, as it helps maintain genomic stability and proper gene expression patterns [15].

The temporal regulation of chromatin remodeling by spermine demonstrates the polyamine's role as a master regulator of epigenetic processes. During spermiogenesis, spermine coordinates the expression of transition proteins and protamines, ensuring proper timing of chromatin structure transitions [13]. This temporal control is essential for successful sperm development and involves precise regulation of gene expression programs that control chromatin architecture [13].

Mitochondrial Function Optimization and ROS Scavenging

Spermine plays a crucial role in optimizing mitochondrial function through multiple mechanisms, including enhancement of electron transport chain activity, regulation of reactive oxygen species homeostasis, and direct free radical scavenging. The polyamine's mitochondrial effects are mediated through both direct interactions with mitochondrial components and indirect effects through protein synthesis regulation [16] [17] [18].

The enhancement of mitochondrial respiratory complex activity by spermine is primarily mediated through eukaryotic translation initiation factor 5A hypusination. Studies demonstrate that spermine deficiency results in significant reductions in mitochondrial Complex I and Complex II activities, with decreases of approximately 60% and 80%, respectively [16]. These reductions are accompanied by corresponding decreases in protein content, indicating that spermine's effect on mitochondrial function is mediated through its influence on protein translation and assembly [16]. The restoration of complex activity by spermine supplementation confirms the polyamine's essential role in mitochondrial biogenesis and function [16].

Oxidative phosphorylation optimization represents a fundamental aspect of spermine's mitochondrial effects. Spermine treatment increases oxidative phosphorylation capacity, attenuates mitochondrial swelling, and maintains membrane potential in isolated mitochondria [17]. These effects are mediated through the activation of Src kinases, as evidenced by the marked reduction in spermine's beneficial effects when Src kinase inhibitors are applied [17]. The tyrosine phosphorylation signaling pathway activated by spermine appears to be a primary regulatory mechanism for mitochondrial metabolism [17].

Reactive oxygen species regulation by spermine involves both direct scavenging mechanisms and indirect effects on mitochondrial ROS production. Spermine maintains mitochondrial ROS homeostasis by regulating the translation and subsequent activity of respiratory complexes through eukaryotic translation initiation factor 5A hypusination [16]. Additionally, spermine demonstrates direct free radical scavenging activity, functioning as a major intracellular compound capable of protecting DNA and other cellular components from oxidative damage [18]. The polyamine's chemical structure, containing multiple amino groups, enables it to neutralize various reactive oxygen species through direct chemical interactions [18].

| Mitochondrial Component | Spermine Effect | Mechanism |

|---|---|---|

| Complex I Activity | Increased by 60% through eIF5A | Enhanced protein translation and assembly |

| Complex II Activity | Increased by 80% through eIF5A | Improved electron transport efficiency |

| Oxidative Phosphorylation | Enhanced ATP production | Optimized bioenergetic processes |

| Mitochondrial ROS Production | Regulated homeostasis | Balanced ROS signaling |

| Membrane Potential | Maintained membrane integrity | Prevention of mitochondrial swelling |

| Free Radical Scavenging | Direct scavenging activity | Chemical neutralization of radicals |

| eIF5A Hypusination | Essential for mitochondrial function | Polyamine-dependent protein modification |

The eukaryotic translation initiation factor 5A hypusination pathway represents a critical mechanism through which spermine influences mitochondrial function. Spermine is essential for the hypusination of eukaryotic translation initiation factor 5A, a post-translational modification that is necessary for this protein's function in protein synthesis [16]. The hypusination process involves the transfer of the aminobutyl group from spermidine to specific lysine residues on eukaryotic translation initiation factor 5A, creating the unique amino acid hypusine [16]. This modification is essential for the translation of proteins containing polyproline motifs, many of which are components of mitochondrial respiratory complexes [16].

Mitochondrial transport and subcellular distribution of spermine are regulated by specific transport mechanisms that facilitate the polyamine's delivery to sites of action. ATP13A2-mediated endo-lysosomal polyamine export promotes the redistribution of spermine to mitochondria, where it can locally counteract mitochondrial ROS accumulation and protect mitochondrial function [19]. This transport mechanism is particularly important under conditions of lysosomal dysfunction, where alternative pathways for polyamine distribution become essential [19].

The integration of spermine's mitochondrial effects with cellular stress responses demonstrates the polyamine's role as a metabolic regulator. Spermine's enhancement of mitochondrial function contributes to cellular resilience during stress conditions, including oxidative stress, nutrient deprivation, and aging [16]. The polyamine's ability to maintain mitochondrial integrity and function under these conditions is essential for cellular survival and contributes to its geroprotective properties [16].

Physical Description

Solid; Absorbs carbon dioxide from air; [Merck Index] Colorless solidified mass or fragments; mp = 28-30 deg C; [Sigma-Aldrich MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (77.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

Pictograms

Corrosive

Other CAS

Metabolism Metabolites

Wikipedia

Adamantanone

General Manufacturing Information

Hydrocarbons, terpene processing by-products: ACTIVE

Dates

RBOH1-dependent H

Jiwen Xu, Zhen Kang, Keyu Zhu, Dingkang Zhao, Yajing Yuan, Shichun Yang, Wentian Zhen, Xiaohui HuPMID: 34015689 DOI: 10.1016/j.plaphy.2021.04.017

Abstract

Salinity-alkalinity stress is a limiting factor in tomato production in the world. Plants perceive salinity-alkalinity stress by activating signaling pathways to increase plant tolerance (Xu et al., 2020). Here, we investigated whether spermine (Spm) induces respiratory burst oxidase homolog 1 (RBOH1) and hydrogen peroxide (HO

) signaling in response to salinity-alkalinity stress in tomato. The results showed that exogenous Spm induced the expression of RBOH1 and the accumulation of H

O

under normal condition. Accordingly, we tested the function of H

O

signal in tomato seedlings and found that exogenous H

O

increased the expression levels of Cu/Zn-superoxide dismutase (Cu/Zn-SOD), catalase 1 (CAT1), cytosolic ascorbate peroxidase (cAPX), and glutathione reductase 1 (GR1) and the activities of SOD (EC 1.15.1.1), CAT (EC 1.11.1.6), ascorbate peroxidase (APX; EC 1.11.1.11), and GR (EC 1.6.4.2) in tomato seedlings under salinity-alkalinity stress. DMTU increased the malondialdehyde (MDA) content and relative electrical conductivity, and the relative water content (RWC), and accelerated leaf yellowing in tomato seedlings under salinity-alkalinity stress, even though we sprayed Spm on tomato leaves. We also found that RBOH1 silencing decreased the expression levels of Cu/Zn-SOD, CAT1, cAPX, and GR1 and the activities of SOD, CAT, APX, and GR when tomato seedlings were under salinity-alkalinity stress. Exogenous Spm did not increase RWC and decrease MDA content in RBOH1 silencing tomato seedlings under salinity-alkalinity stress.

Hierarchical Assembly Pathways of Spermine-Induced Tubulin Conical-Spiral Architectures

Raviv Dharan, Asaf Shemesh, Abigail Millgram, Ran Zalk, Gabriel A Frank, Yael Levi-Kalisman, Israel Ringel, Uri RavivPMID: 33900736 DOI: 10.1021/acsnano.1c01374

Abstract

Tubulin, an essential cytoskeletal protein, assembles into various morphologies by interacting with an array of cellular factors. One of these factors is the endogenous polyamine spermine, which may promote and stabilize tubulin assemblies. Nevertheless, the assembled structures and their formation pathways are poorly known. Here we show that spermine induced theassembly of tubulin into several hierarchical architectures based on a tubulin conical-spiral subunit. Using solution X-ray scattering and cryo-TEM, we found that with progressive increase of spermine concentration tubulin dimers assembled into conical-frustum-spirals of increasing length, containing up to three helical turns. The subunits with three helical turns were then assembled into tubules through base-to-top packing and formed antiparallel bundles of tubulin conical-spiral tubules in a distorted hexagonal symmetry. Further increase of the spermine concentration led to inverted tubulin tubules assembled in hexagonal bundles. Time-resolved experiments revealed that tubulin assemblies formed at higher spermine concentrations assembled from intermediates, similar to those formed at low spermine concentrations. These results are distinct from the classical transition between twisted ribbons, helical, and tubular assemblies, and provide insight into the versatile morphologies that tubulin can form. Furthermore, they may contribute to our understanding of the interactions that control the composition and construction of protein-based biomaterials.

The Emerging Clinical Role of Spermine in Prostate Cancer

Qiang Peng, Christine Yim-Ping Wong, Isabella Wai-Yin Cheuk, Jeremy Yuen-Chun Teoh, Peter Ka-Fung Chiu, Chi-Fai NgPMID: 33922247 DOI: 10.3390/ijms22094382

Abstract

Spermine, a member of polyamines, exists in all organisms and is essential for normal cell growth and function. It is highly expressed in the prostate compared with other organs and is detectable in urine, tissue, expressed prostatic secretions, and erythrocyte. A significant reduction of spermine level was observed in prostate cancer (PCa) tissue compared with benign prostate tissue, and the level of urinary spermine was also significantly lower in men with PCa. Decreased spermine level may be used as an indicator of malignant phenotype transformation from normal to malignant tissue in prostate. Studies targeting polyamines and key rate-limiting enzymes associated with spermine metabolism as a tool for PCa therapy and chemoprevention have been conducted with various polyamine biosynthesis inhibitors and polyamine analogues. The mechanism between spermine and PCa development are possibly related to the regulation of polyamine metabolism, cancer-driving pathways, oxidative stress, anticancer immunosurveillance, and apoptosis regulation. Although the specific mechanism of spermine in PCa development is still unclear, ongoing research in spermine metabolism and its association with PCa pathophysiology opens up new opportunities in the diagnostic and therapeutic roles of spermine in PCa management.Quantitative Measurement of the Affinity of Toxic and Nontoxic Misfolded Protein Oligomers for Lipid Bilayers and of its Modulation by Lipid Composition and Trodusquemine

Silvia Errico, Hassan Ramshini, Claudia Capitini, Claudio Canale, Martina Spaziano, Denise Barbut, Martino Calamai, Michael Zasloff, Reinier Oropesa-Nuñez, Michele Vendruscolo, Fabrizio ChitiPMID: 34382791 DOI: 10.1021/acschemneuro.1c00327

Abstract

Many neurodegenerative diseases are associated with the self-assembly of peptides and proteins into fibrillar aggregates. Soluble misfolded oligomers formed during the aggregation process, or released by mature fibrils, play a relevant role in neurodegenerative processes through their interactions with neuronal membranes. However, the determinants of the cytotoxicity of these oligomers are still unclear. Here we used liposomes and toxic and nontoxic oligomers formed by the same protein to measure quantitatively the affinity of the two oligomeric species for lipid membranes. To this aim, we quantified the perturbation to the lipid membranes caused by the two oligomers by using the fluorescence quenching of two probes embedded in the polar and apolar regions of the lipid membranes and a well-defined protein-oligomer binding assay using fluorescently labeled oligomers to determine the Stern-Volmer and dissociation constants, respectively. With both approaches, we found that the toxic oligomers have a membrane affinity 20-25 times higher than that of nontoxic oligomers. Circular dichroism, intrinsic fluorescence, and FRET indicated that neither oligomer type changes its structure upon membrane interaction. Using liposomes enriched with trodusquemine, a potential small molecule drug known to penetrate lipid membranes and make them refractory to toxic oligomers, we found that the membrane affinity of the oligomers was remarkably lower. At protective concentrations of the small molecule, the binding of the oligomers to the lipid membranes was fully prevented. Furthermore, the affinity of the toxic oligomers for the lipid membranes was found to increase and slightly decrease with GM1 ganglioside and cholesterol content, respectively, indicating that physicochemical properties of lipid membranes modulate their affinity for misfolded oligomeric species.The aminosterol Claramine inhibits β-secretase 1-mediated insulin receptor cleavage

Bénédicte Gaborit, Roland Govers, Alexandre Altié, Jean Michel Brunel, Pierre Morange, Franck PeirettiPMID: 34029592 DOI: 10.1016/j.jbc.2021.100818

Abstract

The cleavage of the insulin receptor by β-secretase 1 (BACE1) in the liver increases during diabetes, which contributes to reduce insulin receptor levels and impair insulin signaling. However, the precise signaling events that lead to this increased cleavage are unclear. We showed that BACE1 cleaves the insulin receptor in the early secretory pathway. Indeed, coimmunoprecipitation experiments reveal the interaction of the proforms of the two proteins. Moreover, fragments of insulin receptor are detected in the early secretory pathway and a mutated form of BACE1 that retains its prodomain cleaves an early secretory pathway-resident form of the insulin receptor. We showed that BACE1 proform levels are regulated by proteasome and/or lysosome-dependent degradation systems whose efficiencies are dependent on the O-GlcNacylation process. Our results showed that enhanced O-GlcNacylation reduces the efficiency of intracellular protein degradation systems, leading to the accumulation of the proform of BACE1 in the early secretory pathway where it cleaves the precursor of the insulin receptor. All these dysregulations are found in the livers of diabetic mice. In addition, we performed a screen of molecules according to their ability to increase levels of the insulin receptor at the surface of BACE1-overexpressing cells. This approach identified the aminosterol Claramine, which accelerated intracellular trafficking of the proform of BACE1 and increased autophagy. Both of these effects likely contribute to the reduced amount of the proform of BACE1 in the early secretory pathway, thereby reducing insulin receptor cleavage. These newly described properties of Claramine are consistent with its insulin sensitizing effect.Structure and transport mechanism of P5B-ATPases

Ping Li, Kaituo Wang, Nina Salustros, Christina Grønberg, Pontus GourdonPMID: 34172751 DOI: 10.1038/s41467-021-24148-y